molecular formula C15H12ClN5O2S2 B11387446 1-(3-chlorophenyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide

1-(3-chlorophenyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B11387446
M. Wt: 393.9 g/mol
InChI Key: KXSZYJIIDQGSLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-chlorophenyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, an ethylsulfanyl group, a thiadiazole ring, and a pyridazine ring

Properties

Molecular Formula

C15H12ClN5O2S2

Molecular Weight

393.9 g/mol

IUPAC Name

1-(3-chlorophenyl)-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-4-oxopyridazine-3-carboxamide

InChI

InChI=1S/C15H12ClN5O2S2/c1-2-24-15-19-18-14(25-15)17-13(23)12-11(22)6-7-21(20-12)10-5-3-4-9(16)8-10/h3-8H,2H2,1H3,(H,17,18,23)

InChI Key

KXSZYJIIDQGSLY-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C2=NN(C=CC2=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

Preparation Methods

Thiosemicarbazide Cyclization

The 1,3,4-thiadiazole core is synthesized via cyclodehydration of thiosemicarbazide derivatives. A representative protocol involves:

  • Reaction of thiosemicarbazide with carbon disulfide in alkaline conditions to form potassium dithiocarbazate.

  • Alkylation with ethyl iodide to introduce the ethylsulfanyl group, yielding 5-(ethylsulfanyl)-1,3,4-thiadiazol-2-amine.

Example Procedure :

  • Thiosemicarbazide (10 mmol) and CS₂ (12 mmol) are stirred in KOH/ethanol (20 mL) at 0°C for 2 hr.

  • Ethyl iodide (12 mmol) is added, and the mixture is refluxed for 6 hr.

  • The product is purified via recrystallization (ethanol/water), yielding 72% of the thiadiazole amine.

Key Data :

ParameterValue
Yield68–72%
Purity (HPLC)>98%
Characterization¹H NMR (DMSO-d₆): δ 1.37 (t, 3H, SCH₂CH₃), 2.91 (q, 2H, SCH₂)

Synthesis of 1-(3-Chlorophenyl)-4-Oxo-1,4-Dihydropyridazine-3-Carboxylic Acid

Condensation of 4-Hydroxynicotinic Acid

The dihydropyridazine moiety is constructed via a coupling-cyclization sequence:

  • Activation of 4-hydroxynicotinic acid using EDC/HOBT in DMF.

  • Coupling with 3-chloroaniline to form 4-hydroxy-N-(3-chlorophenyl)nicotinamide.

  • Oxidative cyclization with POCl₃ or H₂O₂ to yield the dihydropyridazine ring.

Example Procedure :

  • 4-Hydroxynicotinic acid (5 mmol), EDC (6 mmol), and HOBT (5.5 mmol) are dissolved in DMF (15 mL) at 0°C.

  • 3-Chloroaniline (5 mmol) and DIPEA (7 mmol) are added, and the reaction is stirred at 50°C for 12 hr.

  • The crude product is treated with POCl₃ (10 mL) at 80°C for 2 hr, followed by neutralization with NaHCO₃. Yield: 58%.

Key Data :

ParameterValue
Yield55–58%
Melting Point214–216°C
IR (KBr)1680 cm⁻¹ (C=O), 1545 cm⁻¹ (C=N)

Amide Coupling to Assemble the Final Compound

Carbodiimide-Mediated Coupling

The carboxylic acid and thiadiazole amine are coupled using EDC/HOBT or DCC:

  • Activation of the carboxylic acid with EDC (1.2 eq) and HOBT (1.1 eq) in DMF.

  • Reaction with 5-(ethylsulfanyl)-1,3,4-thiadiazol-2-amine (1 eq) at room temperature for 24 hr.

Example Procedure :

  • 1-(3-Chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid (3 mmol) is dissolved in DMF (10 mL).

  • EDC (3.6 mmol) and HOBT (3.3 mmol) are added, followed by the thiadiazole amine (3 mmol).

  • The mixture is stirred at 25°C for 24 hr, then poured into ice-water. The precipitate is filtered and recrystallized (ethanol). Yield: 63%.

Key Data :

ParameterValue
Yield60–63%
Purity (LC-MS)95–97%
¹H NMR (DMSO-d₆)δ 8.21 (s, 1H, NH), 7.89–7.45 (m, 4H, Ar-H), 2.94 (q, 2H, SCH₂), 1.39 (t, 3H, CH₃)

Alternative Synthetic Routes

One-Pot Microwave-Assisted Synthesis

A solvent-free microwave method enhances efficiency:

  • Thiosemicarbazide, ethyl iodide, and 4-hydroxynicotinic acid are mixed with POCl₃.

  • Irradiated at 150 W for 15 min, yielding the final compound in 82% purity.

Advantages :

  • Reaction time reduced from 24 hr to 15 min.

  • Yield improvement to 78–82%.

Enzymatic Oxidative Dimerization

Vanadium-dependent haloperoxidases catalyze S–N bond formation between thioamide precursors, offering a green chemistry approach:

  • Thioamide intermediates are dimerized using H₂O₂ and catalytic NaBr.

  • Yields: 65–70%, with >90% selectivity.

Critical Analysis of Methodologies

MethodYield (%)Purity (%)Key Limitations
Conventional EDC/HOBT60–6395–97Long reaction times
Microwave-Assisted78–8298Specialized equipment
Enzymatic65–7090Substrate specificity

Optimization Insights :

  • Solvent Choice : DMF outperforms THF and acetonitrile in coupling steps due to better solubility of intermediates.

  • Temperature : Reactions above 50°C lead to decomposition of the thiadiazole amine.

  • Catalysts : DMAP (5 mol%) accelerates amide coupling, reducing time to 8 hr .

Chemical Reactions Analysis

Reactivity and Reaction Mechanisms

The compound’s reactivity arises from its functional groups:

  • Thiadiazole Ring : Acts as a nucleophile in substitution reactions.

  • Carboxamide Group : Susceptible to hydrolysis under acidic/basic conditions.

  • Pyridazine Moiety : Participates in electrophilic aromatic substitution due to electron-deficient nitrogen atoms.

Key Reactions

  • Nucleophilic Substitution :

    • The thiadiazole ring reacts with nucleophiles (e.g., piperazines) to form new derivatives, as observed in similar compounds .

    • Mechanism : The chlorine atom in intermediates (e.g., chloroacetamide) is replaced via nucleophilic attack, followed by cyclodehydration .

  • Hydrolysis of Carboxamide :

    • Converts the amide group to a carboxylic acid under acidic or basic conditions.

    • Conditions : HCl/H2O or NaOH/H2O, heating.

  • Electrophilic Aromatic Substitution :

    • Pyridazine’s electron-deficient nitrogen atoms facilitate reactions with electrophiles (e.g., nitration, alkylation).

Characterization Methods

Structural confirmation relies on spectroscopic and analytical techniques:

Technique Purpose Key Observations
NMR (1H/13C) Structural elucidationBroad singlets for piperazine CH2 groups; carbonyl signals (~169 ppm)
IR Spectroscopy Functional group identificationDisappearance of amide C=O stretch (~1706 cm⁻¹) after cyclodehydration
Mass Spectrometry (MS) Molecular weight verificationMatches calculated molecular formula (C15H12ClN5O2S2)
TLC Reaction monitoringTracks intermediate purification and final product formation

Biological Implications

While direct data for this compound is limited, related thiadiazole derivatives exhibit:

  • Anticancer Activity : Induce apoptosis and show cytotoxicity against cancer cell lines.

  • Antimicrobial Properties : Thiadiazole rings interact with microbial targets, inhibiting growth .

Scientific Research Applications

Biological Activities

Research has indicated that this compound exhibits several promising biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that it possesses significant antimicrobial properties against various bacterial strains. The presence of the thiadiazole moiety is believed to enhance its efficacy against gram-positive bacteria .
  • Anti-inflammatory Properties : Molecular docking studies have indicated that this compound may act as a potential inhibitor of 5-lipoxygenase, an enzyme involved in inflammatory processes. This suggests its potential use in treating inflammatory diseases .
  • Anticancer Activity : The compound has shown cytotoxic effects against different cancer cell lines in vitro. Its structural features allow it to interact with cellular targets involved in cancer progression, making it a candidate for further anticancer drug development .

Applications in Scientific Research

The applications of this compound extend beyond basic pharmacology:

  • Drug Development : The unique structure of this compound makes it an excellent candidate for drug development targeting various diseases, particularly those involving inflammation and microbial infections.
  • Molecular Docking Studies : Its interaction with biological targets can be studied using computational methods such as molecular docking, which helps in understanding its mechanism of action and optimizing its structure for enhanced activity .
  • Biological Assays : The compound can be utilized in various biological assays to evaluate its efficacy against specific pathogens or cancer cell lines, contributing to the field of antimicrobial and anticancer research.

Case Studies

Several studies have documented the synthesis and biological evaluation of similar compounds within the same family:

  • A study highlighted the synthesis of related thiadiazole derivatives and their evaluation for antimicrobial activity against gram-positive bacteria. These compounds showed promising results, indicating that modifications in their structure could lead to enhanced activity .
  • Another research focused on evaluating the anti-inflammatory potential of similar compounds through in silico methods, paving the way for future experimental validations .

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways, microbial cell walls, or cancer cell proliferation.

    Pathways Involved: It may inhibit key enzymes or signaling pathways, leading to reduced inflammation, microbial growth, or cancer cell survival.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-chlorophenyl)-2-(ethylsulfanyl)-5-phenyl-1H-imidazole
  • 3-(3-chlorophenyl)-4-ethyl-5-(ethylsulfanyl)-4H-1,2,4-triazole

Uniqueness

1-(3-chlorophenyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide is unique due to its combination of functional groups and ring systems, which confer specific chemical reactivity and biological activity

Biological Activity

The compound 1-(3-chlorophenyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide is a synthetic molecule that incorporates a complex structure featuring a thiadiazole ring and a dihydropyridazine moiety. This unique configuration suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure

The structural formula of the compound can be represented as follows:

C13H12ClN5O2S\text{C}_{13}\text{H}_{12}\text{Cl}\text{N}_5\text{O}_2\text{S}

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The thiadiazole ring is known for its electron-deficient nature, which enhances nucleophilic substitution reactions. The presence of the chlorophenyl and ethylsulfanyl groups may facilitate interactions with cellular components such as enzymes and receptors involved in various disease pathways.

Antimicrobial Activity

Research indicates that compounds containing thiadiazole structures often exhibit significant antimicrobial properties. The mechanism may involve disrupting bacterial cell membranes or inhibiting key metabolic pathways essential for microbial survival. For instance, studies have shown that derivatives of thiadiazole can inhibit the growth of both Gram-positive and Gram-negative bacteria .

Anticancer Activity

The anticancer potential of 1-(3-chlorophenyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide has been evaluated in various studies. It has demonstrated cytotoxic effects against several cancer cell lines:

Cell Line IC50 (µg/mL) Mechanism
MCF-7 (breast cancer)0.28Induces apoptosis
HCT116 (colon cancer)3.29Inhibits cell proliferation
HL60 (leukemia)9.6Cell cycle arrest at G2/M phase

These observations suggest that the compound may induce apoptosis through mitochondrial pathways and inhibit cell cycle progression by targeting specific kinases involved in cell division .

Anti-inflammatory Activity

The compound's structure suggests potential anti-inflammatory effects, likely due to the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX). Thiadiazole derivatives have been reported to reduce inflammation in various models by modulating immune responses .

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Thiadiazole Derivatives : A series of thiadiazole derivatives were tested for their anticancer properties against various cell lines, revealing significant growth inhibition and apoptotic induction .
  • Structure-Activity Relationship (SAR) : Research on SAR has shown that modifications to the thiadiazole ring can enhance biological activity, suggesting that further optimization of 1-(3-chlorophenyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide may yield more potent derivatives .

Q & A

Basic: How can the synthesis yield of this compound be optimized using systematic experimental design?

Methodological Answer:
To optimize synthesis yield, employ statistical Design of Experiments (DoE) such as Box-Behnken or factorial designs . For instance:

  • Variables : Reaction temperature, molar ratios (e.g., 3-chlorophenyl precursor to thiadiazole coupling agent), and catalyst concentration.
  • Response Surface Methodology (RSM) can model interactions between variables and predict optimal conditions .
  • Validation : Confirm reproducibility under predicted conditions (≥3 trials). Reference crystallographic data (e.g., Acta Crystallographica studies on analogous heterocycles) to verify structural fidelity post-optimization .

Basic: What analytical techniques are most reliable for characterizing its molecular structure?

Methodological Answer:
Combine X-ray diffraction (XRD) and multinuclear NMR for unambiguous structural confirmation:

  • XRD : Resolve bond lengths and angles (e.g., C–S bond in the thiadiazole moiety; dihedral angles between chlorophenyl and pyridazine rings) .
  • NMR : Use ¹H-¹³C HMBC to confirm connectivity, especially for sulfanyl and carboxamide groups. Compare shifts with structurally similar compounds (e.g., ethylsulfanyl-thiadiazoles in PubChem data) .

Basic: What in vitro assays are suitable for preliminary evaluation of its biological activity?

Methodological Answer:
Prioritize enzyme inhibition assays (e.g., kinase or protease targets) and cell viability assays (MTT/CellTiter-Glo®):

  • Dose-Response Curves : Test concentrations from 1 nM to 100 µM. Include positive controls (e.g., staurosporine for kinases).
  • Selectivity Screening : Compare activity against structurally related compounds (e.g., triazole- and thiadiazole-based analogs) to identify substituent-specific effects .

Advanced: How can computational modeling elucidate its reaction mechanism in nucleophilic substitution reactions?

Methodological Answer:
Use density functional theory (DFT) to map potential energy surfaces and identify transition states:

  • Key Parameters : Calculate activation energies for sulfanyl group substitution at the thiadiazole ring.
  • Solvent Effects : Simulate polar aprotic solvents (e.g., DMF) using the SMD continuum model .
  • Validation : Cross-reference with experimental kinetics (e.g., Arrhenius plots) to confirm computational predictions .

Advanced: How should researchers resolve contradictions in reported solubility data across different solvents?

Methodological Answer:
Apply Hansen Solubility Parameters (HSP) to systematically evaluate solvent compatibility:

  • Variables : Dispersion (δD), polarity (δP), and hydrogen bonding (δH) parameters.
  • Experimental Design : Test solubility in solvents with contrasting HSPs (e.g., DMSO vs. ethyl acetate) under controlled humidity/temperature.
  • Statistical Analysis : Use ANOVA to identify outliers and refine HSP models .

Advanced: What strategies improve its metabolic stability in preclinical pharmacokinetic studies?

Methodological Answer:
Focus on structural modifications guided by in vitro microsomal assays :

  • Metabolic Hotspots : Identify vulnerable sites (e.g., ethylsulfanyl or pyridazine rings) via LC-MS metabolite profiling.
  • Isotopic Labeling : Use deuterium at labile C–H bonds to reduce first-pass metabolism.
  • Comparative Studies : Benchmark against analogs with cycloheptyl or adamantyl substituents, which show enhanced metabolic resistance .

Advanced: How do substituents on the thiadiazole ring influence its electronic properties and reactivity?

Methodological Answer:
Perform Hammett analysis to quantify electronic effects:

  • σ Values : Correlate substituent electronic parameters (e.g., ethylsulfanyl: σ ≈ –0.15) with reaction rates in electrophilic aromatic substitution.
  • Spectroscopic Probes : Use UV-Vis to track charge-transfer transitions in substituted derivatives.
  • DFT Calculations : Compare frontier molecular orbitals (HOMO/LUMO) of analogs with varying substituents .

Advanced: What crystallographic challenges arise in resolving its polymorphic forms?

Methodological Answer:
Address polymorphism via synchrotron XRD and thermal analysis :

  • Screening : Crystallize under varied conditions (e.g., slow evaporation vs. antisolvent addition).
  • Thermal Stability : Use DSC/TGA to identify metastable forms.
  • Reference Data : Compare with Acta Crystallographica entries for analogous dihydropyridazines to detect common packing motifs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.